2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a dihydropyrrole moiety
Mechanism of Action
Target of Action
The primary target of 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is the α4β2 nicotinic acetylcholinergic receptors (nAChR) . These receptors are key players in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.
Mode of Action
This compound interacts with its target, the α4β2 nAChR, with a low affinity, as indicated by a Ki value of 3300 nM . The compound can be easily nitrosated, yielding 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and the esophageal tobacco carcinogen N’-nitrosonornicotine .
Pharmacokinetics
A related compound, myosmine, when administered orally to wistar rats, was found to be excreted in the urine to varying degrees depending on the dose . This suggests that this compound may also be metabolized and excreted via the urinary system.
Result of Action
Given its interaction with nAChR, it may influence neuronal signaling and potentially contribute to the development of certain cancers due to the formation of carcinogenic compounds .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which are structurally similar to this compound, are valuable building blocks in organic synthesis
Dosage Effects in Animal Models
The effects of 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine vary with different dosages in animal models. For example, myosmine, a structurally similar compound, causes a higher percentage of the radioactivity excreted in urine at lower doses compared with higher doses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine typically involves the reaction of 2-chloropyridine with a suitable dihydropyrrole precursor under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chloropyridine is reacted with a boronic acid derivative of dihydropyrrole in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The dihydropyrrole moiety can be oxidized to form pyrrole derivatives or reduced to form more saturated compounds.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with bases such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation of the dihydropyrrole moiety can produce a pyrrole derivative.
Scientific Research Applications
2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-chloropyridine: Shares the pyridine ring with a chloro substituent but lacks the dihydropyrrole moiety.
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine: Similar structure but without the chloro group.
Uniqueness
2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is unique due to the presence of both the chloro and dihydropyrrole substituents, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
200428-13-3 |
---|---|
Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.